3-iodo-6-methoxyquinoline
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Overview
Description
3-iodo-6-methoxyquinoline is a chemical compound that has garnered attention in scientific research due to its unique physical, chemical, and biological properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methoxyquinoline typically involves the iodination of 6-methoxyquinoline. One common method is the Sandmeyer reaction, where 6-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 3-position . The reaction conditions often include the use of hydrochloric acid and sodium nitrite for the diazotization step, followed by the addition of potassium iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-iodo-6-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon and hydrogen gas are employed.
Major Products
Substitution: Products include various 3-substituted-6-methoxyquinoline derivatives.
Oxidation: Products include quinoline-6-carboxylic acid and other oxidized derivatives.
Reduction: Products include tetrahydroquinoline derivatives.
Scientific Research Applications
3-iodo-6-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of materials with specific electronic properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 3-iodo-6-methoxyquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: Lacks the iodine atom at the 3-position, resulting in different reactivity and biological activity.
3-fluoro-6-methoxyquinoline: Similar structure but with a fluorine atom instead of iodine, leading to different chemical properties and applications.
3-chloro-6-methoxyquinoline: Another halogenated derivative with distinct reactivity and uses.
Uniqueness
3-iodo-6-methoxyquinoline is unique due to the presence of the iodine atom, which imparts specific reactivity and biological properties that are not observed in its non-iodinated counterparts . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-iodo-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAXEBSDZBCTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856416 |
Source
|
Record name | 3-Iodo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260743-73-4 |
Source
|
Record name | 3-Iodo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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